Spirasine XI
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Description
Spirasine XI is a complex hetisine-type heptacyclic C20-diterpenoid alkaloid . It’s part of a family of diterpenoid alkaloids that exhibit a broad spectrum of biological activities, including acetylcholinesterase inhibition, de-addiction, antiepileptic, anti-inflammatory, and anticancer effects .
Synthesis Analysis
The first total synthesis of Spirasine XI was reported by Quanzheng Zhang, Zhongshan Zhang, Zhong Huang, Changhui Zhang, Song Xi, and Min Zhang . The A/F/G/C tetracyclic skeleton with the challenging N−C6 and C14−C20 linkages was efficiently constructed by an intramolecular azomethine-ylide-based 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of Spirasine XI is characterized by a heptacyclic skeleton with distinctive N−C6 and C14−C20 linkages . The different degrees of oxygen substitution at various positions of the skeleton differentiate the members of this family from one another and provide a structural basis for the diverse biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Spirasine XI include an intramolecular azomethine-ylide-based 1,3-dipolar cycloaddition and a SmI2-mediated free-radical addition to the arene moiety without prior dearomatization .Future Directions
properties
IUPAC Name |
5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-10-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-10-7-19-8-12-16-18(2)4-3-5-20(16)13(19)6-11(10)15(22)14(19)17(20)21(12)9-18/h11-17,22H,1,3-9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFBWNPYRULKDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC34C1C5CC67C3CC(C(C6C4N5C2)O)C(=C)C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10907399 |
Source
|
Record name | Hetisan-13-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10907399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spirasine XI | |
CAS RN |
102358-20-3 |
Source
|
Record name | Spirasine XI | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102358203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hetisan-13-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10907399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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